N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
Description
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a secondary amine featuring a methyl group attached to the nitrogen atom and a benzyl group substituted with a para-trifluoromethyl (CF₃) group on the aromatic ring. This compound is of interest due to its structural versatility, which allows for applications in medicinal chemistry, agrochemical research, and materials science.
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSMEZAYZIYFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238136 | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-11-7 | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination
This method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine. The process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine}
$$
- Temperature: Room temperature to 60°C
- Solvent: Methanol or acetic acid
- Yield: Typically high (>80%) with optimized conditions
Nucleophilic Substitution
Another viable method is the nucleophilic substitution of 4-(trifluoromethyl)benzyl chloride with methylamine under basic conditions.
$$
\text{4-(Trifluoromethyl)benzyl chloride} + \text{Methylamine} \xrightarrow{\text{Base}} \text{this compound}
$$
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Typically around 50°C to 100°C
- Yield: Generally in the range of 70%-85%
For large-scale production, continuous flow reactors are often utilized in reductive amination processes. This approach enhances efficiency and consistency while optimizing reaction conditions to maximize yield and purity.
Optimization Strategies
To improve yields in reductive amination, several strategies can be applied:
Catalyst Selection: Using polymer-supported borohydrides can enhance recyclability and reduce byproducts.
Solvent Effects: Utilizing polar aprotic solvents like dimethylformamide can stabilize intermediates and improve yields by up to 20% at elevated temperatures.
Comparative Yields
| Method | Typical Yield (%) | Key Advantages |
|---|---|---|
| Reductive Amination | >80 | High selectivity and purity |
| Nucleophilic Substitution | 70-85 | Simplicity and fewer steps |
After synthesis, structural characterization is essential for confirming the identity and purity of this compound. Common techniques include:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is utilized to identify characteristic peaks:
- Trifluoromethyl group: Resonance at approximately -62 ppm
- Methanamine protons: Singlet at δ 2.34 ppm (N–CH), multiplet at δ 3.54 ppm (CH-N)
X-ray Crystallography
This technique provides detailed structural information, including bond angles and stereochemistry, confirming the compound's configuration.
The preparation of this compound can be effectively achieved through reductive amination or nucleophilic substitution methods, each offering distinct advantages depending on the desired application and scale of production. Optimizing reaction conditions is crucial for maximizing yield and purity, making this compound a valuable target in synthetic organic chemistry.
Further research may focus on exploring alternative synthetic routes or modifications to enhance biological activity or reduce environmental impact during synthesis. Additionally, computational studies could provide insights into the compound's interactions with biological targets, potentially leading to new therapeutic applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine can undergo oxidation reactions, typically forming N-methyl-4-(trifluoromethyl)benzaldehyde.
Reduction: The compound can be reduced to form N-methyl-4-(trifluoromethyl)benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-methyl-4-(trifluoromethyl)benzaldehyde.
Reduction: N-methyl-4-(trifluoromethyl)benzylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. The presence of this group influences the compound's electronic properties, making it a valuable building block in drug synthesis and other chemical applications. The molecular formula is , with a molecular weight of approximately 283.25 g/mol.
Pharmaceutical Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds due to its unique electronic properties. The trifluoromethyl group often enhances the bioactivity of derivatives, making them more effective as drugs.
Neuropharmacology
Research indicates that compounds similar to this compound can interact with neurotransmitter receptors, potentially modulating neurochemical pathways. This interaction is particularly relevant in studying neuropsychiatric disorders such as Alzheimer's disease and epilepsy .
Antimicrobial and Antitumor Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties and antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanisms of action may involve:
- Tubulin Destabilization : Disrupting microtubule formation, leading to cell cycle arrest.
- VEGFR Inhibition : Targeting vascular endothelial growth factor receptors involved in tumor angiogenesis.
Case Study 1: Antitumor Properties
A notable study evaluated the antiproliferative effects of this compound on cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly enhanced efficacy against tumor cells, with IC50 values as low as 0.66 μM against MCF-7 cells.
Case Study 2: Neuropharmacological Insights
Research into N-Methyl-D-aspartate receptor dysfunction linked to neuropsychiatric disorders highlighted the potential role of similar trifluoromethylated compounds in modulating receptor activity, suggesting therapeutic avenues for treatment .
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituted Phenyl Analogs
Positional Isomers of Trifluoromethyl and Fluoro Substituents
- 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 1093079-61-8): Differs in the placement of the CF₃ and fluorine groups (meta-fluoro, meta-CF₃). Predicted pKa: 8.62 ± 0.10 .
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 958863-61-1): Features a fluorine adjacent to the CF₃ group. The electron-withdrawing effects of fluorine may lower the amine’s basicity compared to the target compound .
Key Differences :
Trifluoromethoxy (OCF₃) Analogs
- N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride (CAS 1236000-51-3): Replaces CF₃ with OCF₃, increasing polarity and reducing lipophilicity (logP decreases by ~0.5). Solubility in aqueous buffers is enhanced due to the hydrochloride salt formulation .
Functional Group Variations
Schiff Base Derivatives
- N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g/5g) : A Schiff base formed by condensation of the target amine with 4-(trifluoromethyl)benzaldehyde. This imine derivative is less basic (pKa ~6–7) and more reactive toward nucleophiles. Used in catalytic amine oxidation studies .
Heterocyclic and Complex Substituents
- This compound binds riboswitches (KD ~2 µM), suggesting pharmacological relevance .
- N-Methyl-1-(5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine (54) : Contains a diazirine photoaffinity label for protein interaction studies. The naphthalene group increases aromatic surface area, enhancing membrane permeability .
Physicochemical Properties
Biological Activity
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a compound characterized by its trifluoromethyl substitution, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound features a phenyl ring with a trifluoromethyl group at the para position, enhancing its lipophilicity and chemical reactivity. The molecular formula is CHFN, with a molecular weight of approximately 215.21 g/mol. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological systems, often leading to enhanced potency compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor interactions effectively. This mechanism is crucial in understanding its potential therapeutic applications.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity: Research indicates that compounds with similar structures exhibit antiviral properties against viruses such as H1N1 and HSV-1. For instance, studies have shown that modifications in the trifluoromethyl group can enhance antiviral efficacy and selectivity indices in related compounds .
- Neurotransmitter Modulation: As an aromatic amine, this compound may act as a neurotransmitter or modulator within biochemical pathways. Its basic nitrogen atom facilitates hydrogen bonding and ionic interactions, potentially influencing neurotransmitter receptor activity .
- Anti-inflammatory Effects: this compound has demonstrated in vivo biological activity in models of delayed-type hypersensitivity, indicating potential applications in treating inflammatory conditions.
Case Studies
Several case studies illustrate the compound's efficacy in different biological contexts:
- Antiviral Efficacy: A study assessing the antiviral properties of structurally related compounds showed that specific substitutions could lead to significant reductions in viral gene expression. For example, compounds exhibiting a trifluoromethyl substitution demonstrated IC values in the low micromolar range against H1N1 .
- Neuropharmacological Studies: In pharmacological assessments, this compound was evaluated for its effects on neurotransmitter uptake mechanisms. The presence of the trifluoromethyl group was linked to enhanced inhibition of serotonin uptake compared to non-fluorinated counterparts .
- Inflammatory Response Assessment: In animal models for delayed-type hypersensitivity, this compound exhibited significant anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination using 4-(trifluoromethyl)benzaldehyde and methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid in methanol) . Alternative methods include nucleophilic substitution of halogenated intermediates with methylamine. Yield optimization requires controlled pH (~5-6) and inert atmospheres to prevent side reactions (e.g., over-alkylation).
- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and confirm purity via HPLC (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Trifluoromethyl group: NMR resonance at ~-62 ppm .
- Methanamine protons: Singlet at δ 2.34 ppm (N–CH) and multiplet at δ 3.54 ppm (CH-N) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly around the trifluoromethyl-phenyl-methanamine axis .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against SIRT2 (Sirtuin 2) using fluorogenic substrates (e.g., Ac-Arg-His-Lys-Ac-AMC) at 10–100 µM concentrations. IC values < 50 µM suggest therapeutic potential .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare results to structurally similar compounds (e.g., 4-(trifluoromethyl)phenylmethanamine) to assess selectivity .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in reductive amination?
- Methodology :
- Catalyst Screening : Replace NaBH3CN with polymer-supported borohydrides to enhance recyclability and reduce byproducts .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Kinetic studies show a 20% yield increase at 60°C compared to room temperature .
- Data Contradictions : Conflicting reports on trifluoromethyl group stability under acidic conditions—characterize intermediates via LC-MS to identify degradation pathways .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with SIRT2 (PDB: 3ZGV). Focus on hydrogen bonding between the methanamine group and Asn168 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets .
Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetics?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., N-Ethyl or N-Isopropyl derivatives) and evaluate logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The methyl group in this compound reduces CYP3A4-mediated metabolism by 40% compared to non-methylated analogs .
Q. What strategies resolve discrepancies in reported IC values across cell lines?
- Methodology :
- Standardization : Use identical assay conditions (e.g., 48-h incubation, 10% FBS) and normalize data to reference inhibitors (e.g., Trichostatin A for HDACs) .
- Mechanistic Studies : Perform RNA-seq on treated vs. untreated cells to identify off-target pathways (e.g., MAPK/ERK) that may confound results .
Q. How can in vivo efficacy and toxicity be assessed preclinically?
- Methodology :
- Rodent Models : Administer 10–50 mg/kg (IP or oral) in xenograft mice. Monitor tumor volume (caliper measurements) and serum biomarkers (ALT/AST for hepatotoxicity) .
- Biodistribution : Label with (via prosthetic groups) and track using PET imaging. High brain uptake suggests potential CNS activity but requires blood-brain barrier permeability assays .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
